Irofulven

Vue d'ensemble

Description

Méthodes De Préparation

Irofulven est synthétisé à partir de l'illudine S par une série de réactions chimiques. La voie de synthèse implique le traitement de l'illudine S avec un excès d'acide et de formaldéhyde . Le processus comprend :

Réaction d'addition aldolique catalysée par le cuivre d'Evans : utilisant un cétènethioacétal cyclopropylique contraint.

Réaction en cascade de métathèse de fermeture de cycle ényne (EYRCM) : .

Réaction de transposition allylique réductrice : utilisant le réactif IPNBSH.

Séquence de métathèse de fermeture de cycle (RCM) et de déshydrogénation : pour la formation finale de l'this compound.

Analyse Des Réactions Chimiques

Irofulven subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Il peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : this compound peut participer à des réactions de substitution, en particulier avec des nucléophiles.

Réactifs et conditions courants : Les réactions impliquent souvent des réactifs tels que les acides, les bases et les agents réducteurs à des températures et des pressions contrôlées.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound avec des groupes fonctionnels modifiés.

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour l'étude des agents alkylants et de leurs interactions avec l'ADN.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier la réplication et la réparation de l'ADN.

Médecine : Exploré comme traitement potentiel pour divers cancers, notamment les cancers de l'ovaire, de la prostate et du poumon

Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux et d'agents thérapeutiques.

5. Mécanisme d'action

This compound exerce ses effets en étant rapidement absorbé par les cellules tumorales. Une fois à l'intérieur des cellules, il se lie à l'ADN et aux cibles protéiques, interférant avec la réplication de l'ADN et la division cellulaire. Le composé cible la voie de réparation par excision de nucléotides, ce qui le rend particulièrement efficace contre les cellules déficientes en ce mécanisme de réparation .

Applications De Recherche Scientifique

Broad Spectrum Efficacy

Irofulven has demonstrated significant cytotoxicity across various human carcinoma cell lines, particularly in:

- Head and Neck Carcinomas

- Non-Small Cell Lung Carcinomas

- Colorectal Carcinomas

- Ovarian Carcinomas

- Malignant Gliomas

In xenograft models, this compound exhibited potent activity against breast, lung, ovary, and pancreatic cancers. Notably, it retained effectiveness in models expressing multidrug resistance-associated proteins .

Combination Therapies

Research indicates that this compound can enhance the efficacy of other chemotherapeutic agents. Studies have shown additive to synergistic effects when combined with:

- Cisplatin : Demonstrated strong sequence specificity in cell lines resistant to cisplatin.

- 5-Fluorouracil : Showed synergistic effects across various cancer cell lines .

These combination therapies are being explored in clinical settings to improve patient outcomes.

Current Studies

This compound is currently undergoing evaluation in several clinical trials:

- Phase II Trial for Metastatic Castration-Resistant Prostate Cancer :

- Ovarian Cancer Trials :

- Gastric Cancer Studies :

Case Study: Efficacy Against Resistant Tumors

A notable study demonstrated that this compound effectively induced apoptosis in cancer cells exhibiting resistance to multiple drugs, including alkylating agents and taxanes. This finding underscores its potential as a treatment option where traditional therapies fail .

Table: Summary of Preclinical and Clinical Findings

| Study Type | Cancer Type | Findings |

|---|---|---|

| Preclinical | Various Tumor Xenografts | Potent cytotoxicity across multiple cancer types |

| Phase II Trial | Metastatic Prostate Cancer | Median overall survival of 12.5 months |

| Phase II Trial | Recurrent Ovarian Cancer | Activity noted post-platinum therapy |

| Phase II Trial | Gastric Cancer | Limited antitumor activity |

Mécanisme D'action

Irofulven exerts its effects by being rapidly absorbed by tumor cells. Once inside the cells, it binds to DNA and protein targets, interfering with DNA replication and cell division. The compound targets the nucleotide excision repair pathway, making it particularly effective against cells deficient in this repair mechanism .

Comparaison Avec Des Composés Similaires

Irofulven est unique par rapport aux autres agents alkylants en raison de son origine à partir d'un produit naturel et de son mécanisme d'action spécifique. Parmi les composés similaires, on peut citer :

Ecteinascidine 743 (ET-743) : Un agent alkylant d'origine marine avec un spectre d'activité différent.

This compound se distingue par sa capacité à cibler sélectivement les cellules tumorales présentant des déficiences en réparation de l'ADN, ce qui en fait un candidat prometteur pour des recherches et un développement ultérieurs .

Activité Biologique

Irofulven, also known as 6-hydroxy-methylacylfulvene, is a novel synthetic antitumor agent that has garnered attention for its unique mechanism of action and broad spectrum of activity against various cancer cell lines. This article delves into the biological activity of this compound, highlighting its effects on tumor cells, mechanisms of action, clinical studies, and potential therapeutic applications.

This compound's mechanism of action is primarily associated with its ability to induce DNA damage, specifically through the formation of DNA double-strand breaks (DSBs). This effect is particularly pronounced in cancer cells deficient in BRCA1, which are more sensitive to this compound treatment .

- Transcriptional Effects : this compound has been shown to influence RNA polymerase II (Pol II) dynamics. It increases the engaged fraction of Pol II in a dose-dependent manner without affecting transcription initiation. This leads to the stalling of elongating polymerases and subsequent degradation through polyubiquitylation and proteasome-mediated proteolysis .

- Cytotoxicity Profile : The compound exhibits significant cytotoxicity across a range of human carcinoma cell lines, including head and neck, non-small cell lung, colon, and ovarian cancers. Notably, it retains effectiveness against tumors with mutations in p53 or mismatch repair pathways, making it a promising candidate for resistant cancer types .

Clinical Studies

This compound has undergone several clinical trials to assess its efficacy and safety profile in various malignancies:

- Phase I Trials : A study involving 99 patients demonstrated that this compound was well-tolerated at multiple dosing regimens. Visual toxicity was noted in 74% of patients during the first cycle, but overall tolerability was acceptable .

- Phase II Trials : In hormone-refractory prostate cancer patients, this compound showed a significant increase in overall survival compared to control groups. Additionally, it exhibited activity against other solid tumors such as pancreatic and ovarian cancers .

- Xenograft Models : this compound has demonstrated curative activity in preclinical models using human tumor xenografts. For instance, in MiaPaCa pancreatic xenografts, this compound administration resulted in substantial tumor shrinkage compared to gemcitabine-treated controls .

Efficacy Against Various Tumors

The following table summarizes the cytotoxicity and efficacy of this compound across different tumor types based on preclinical studies:

| Tumor Type | Cytotoxicity Level | Notable Findings |

|---|---|---|

| Head and Neck Carcinoma | High | Effective against poorly differentiated tumors |

| Non-Small Cell Lung Carcinoma | High | Active against both parental and MDR-overexpressing lines |

| Ovarian Carcinoma | Moderate | Demonstrated activity in clinical settings |

| Prostate Cancer | High | Significant survival benefit in hormone-refractory cases |

| Pancreatic Cancer | Moderate | Partial responses observed; ongoing phase II studies |

Side Effects and Tolerability

Common side effects associated with this compound treatment include:

- Bone marrow suppression

- Nausea and vomiting

- Fatigue

Despite these side effects, the overall profile suggests that this compound may offer a viable treatment option for various cancers, particularly those resistant to conventional therapies .

Propriétés

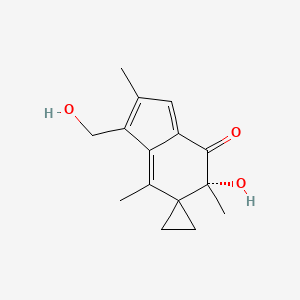

IUPAC Name |

(5'R)-5'-hydroxy-1'-(hydroxymethyl)-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-8-6-10-12(11(8)7-16)9(2)15(4-5-15)14(3,18)13(10)17/h6,16,18H,4-5,7H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICJCIQSJJKZAH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166423 | |

| Record name | Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

MGI-114(Irofulven) has unique mechanism of action as an anti-tumor agent is due to its ability to be rapidly absorbed by tumor cells. Once inside the cells, the compound binds to DNA and protein targets. This binding interferes with DNA replication and cell division of tumor cells, leading to tumor-specific apoptotic cell death, or “cell suicide.” During this process, tumor cells tend to automatically shut themselves down when they sense their function is compromised. | |

| Record name | Irofulven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

158440-71-2 | |

| Record name | (-)-Irofulven | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158440-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irofulven [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158440712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irofulven | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Irofulven | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IROFULVEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B799IH05A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.